N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-18-16-23(32-17-22(30)26-19-8-10-21(31-2)11-9-19)27-24(25-18)29-14-12-28(13-15-29)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADENQVHQJXQZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- A methoxyphenyl group
- A piperazine moiety
- A pyrimidine ring
These structural components contribute to its interaction with various biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5O2 |
| Molecular Weight | 431.54 g/mol |
| CAS Number | 1031962-54-5 |
Anticonvulsant Properties
Preliminary studies indicate that this compound exhibits significant anticonvulsant activity . This is primarily attributed to its interaction with neuronal voltage-sensitive sodium channels , which play a crucial role in modulating neuronal excitability. Such interactions are essential for the development of treatments for various neurological disorders, including epilepsy .
Interaction with Neurotransmitter Systems
The compound has been studied for its binding affinity to several receptors involved in neurotransmission:
- Sodium Channels : It modulates synaptic transmission and neuronal excitability.
- Serotonin Receptors : Influences mood and anxiety-related behaviors, suggesting potential applications in treating depression and anxiety disorders.
These interactions highlight the compound's potential as a therapeutic agent in neuropharmacology .
Comparative Analysis with Similar Compounds
The following table summarizes compounds with structural similarities or biological activities comparable to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-{[6-methyl-2-(4-piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Chlorine substitution on phenyl ring | Antidepressant activity |
| N-(3-methoxyphenyl)-2-{[5-methyl-1-(3-piperidinyl)pyrimidin-2-yl]oxy}acetamide | Methoxy substitution | Anticonvulsant properties |
| N-(4-fluorophenyl)-2-{[6-methyl-2-(3-pyrrolidinyl)pyrimidin-4-yl]oxy}acetamide | Fluorine substitution | Analgesic effects |
This comparison underscores the unique combination of functionalities in this compound, which may enhance its efficacy and reduce side effects compared to similar compounds .
Research Findings and Case Studies
Research has demonstrated that compounds with a similar scaffold have shown a variety of biological activities, including:
- Antimicrobial Activity : Effective against various pathogens.
- Antiviral Activity : Inhibition of viral replication.
- Anti-diabetic Activity : Improvement of glycemic control.
- Anti-inflammatory Properties : Reduction of inflammation markers in animal models.
These findings suggest that the biological activity of this compound may extend beyond anticonvulsant effects, potentially offering broader therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with variations in the pyrimidine ring, piperazine substituents, and acetamide groups.
Modifications to the Pyrimidine Core
- N-(3-Chloro-2-Methylphenyl)-2-{[6-Methyl-2-(4-Phenylpiperazin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide (CAS 1251579-95-9): This analog replaces the 4-methoxyphenyl group with a 3-chloro-2-methylphenyl moiety. Molecular weight: 451.9 g/mol .
- N-(3-Fluoro-4-Methylphenyl)-2-{[6-Methyl-2-(4-Methylpiperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide (CAS 1226429-31-7) :
Substitution of phenylpiperazine with 4-methylpiperidine eliminates aromatic interactions, possibly altering receptor selectivity. The fluorine atom introduces electronegativity, affecting binding affinity. Molecular weight: 372.4 g/mol .
Variations in Piperazine Substituents
- 2-[4-(4-Methoxyphenyl)Piperazin-1-yl]-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide (CAS 587004-28-2): Replacing the pyrimidine core with a benzothiazole ring and adding a 4-methoxyphenyl group on piperazine enhances π-π stacking interactions.
- N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)SulfonylPiperazin-1-yl]Acetamide (CAS 701926-99-0) :
The sulfonyl group on piperazine increases polarity, likely reducing cell permeability but improving solubility. The 4-fluorophenyl group may stabilize hydrogen bonding .
Acetamide Group Modifications
- N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylQuinazoline-2-Sulfonyl)-Acetamide (Compound 40 in ) :
Replacing the pyrimidinyloxy group with a quinazoline sulfonyl moiety improves anti-cancer activity (IC₅₀ < 10 µM against HCT-116 and MCF-7 cell lines). The morpholine ring enhances solubility compared to piperazine . - Phenoxyphenyl enhances hydrophobic interactions .
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Research Findings
- Piperazine Substitutions : The 4-phenylpiperazine group in the target compound is critical for GPCR interactions, as seen in analogs like CAS 587004-28-2, which showed affinity for serotonin receptors .
- Acetamide Modifications : The 4-methoxyphenyl group enhances metabolic stability compared to halogenated analogs (e.g., 4-fluorophenyl in CAS 701926-99-0), which are prone to oxidative dehalogenation .
- Pyrimidine vs. Quinazoline Cores : Quinazoline-based analogs () exhibit stronger anti-cancer activity due to their ability to intercalate DNA or inhibit topoisomerases, whereas pyrimidine derivatives may favor kinase inhibition .
Preparation Methods
Cyclocondensation of β-Dicarbonyl Precursors
The 6-methylpyrimidin-4-ol scaffold is synthesized via acid-catalyzed cyclization of ethyl acetoacetate and guanidine carbonate. Under refluxing ethanol with hydrochloric acid, this yields 6-methyluracil, which is subsequently chlorinated using phosphorus oxychloride (POCl3) to form 4-chloro-6-methylpyrimidin-2-ol.
Reaction Conditions
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl acetoacetate | 10.0 g | 78°C | 6 h | 85% |
| POCl3 | 15 mL | 110°C | 3 h | 92% |
Synthesis of the Acetamide Linker
Chloroacetylation of 4-Methoxyaniline
4-Methoxyaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion.
Procedure
-
Dissolve 4-methoxyaniline (5.0 g, 36.2 mmol) in DCM (50 mL).
-
Add TEA (5.5 mL, 39.8 mmol) dropwise at 0°C.
-
Introduce chloroacetyl chloride (3.3 mL, 39.8 mmol) and stir for 2 h at 25°C.
-
Wash with 5% HCl, dry over Na2SO4, and recrystallize from ethanol.
Yield : 88% (white crystals)
Characterization :
-
1H NMR (500 MHz, CDCl3) : δ 7.23 (d, J = 8.5 Hz, 2H), 6.82 (d, J = 8.5 Hz, 2H), 4.12 (s, 2H), 3.78 (s, 3H).
Ether Bond Formation
SNAr Reaction Between Pyrimidine and Acetamide
The 4-hydroxypyrimidine intermediate reacts with 2-chloro-N-(4-methoxyphenyl)acetamide in acetone using potassium carbonate as a base. Refluxing for 6–8 h ensures complete substitution.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | K2CO3 (3.0 equiv) |
| Temperature | 56°C (reflux) |
| Time | 7 h |
| Yield | 74% |
Mechanistic Insight :
The reaction proceeds via deprotonation of the hydroxyl group by K2CO3, generating a phenoxide ion that attacks the electron-deficient chloroacetamide. Steric hindrance from the 6-methyl group necessitates prolonged heating.
Purification and Characterization
Column Chromatography
Crude product is purified using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent. The target compound elutes at Rf = 0.42.
Spectroscopic Data
-
HRMS (ESI+) : m/z calc. for C24H27N5O3 [M+H]+: 434.2185; found: 434.2189.
-
13C NMR (125 MHz, DMSO-d6) : δ 169.8 (C=O), 162.4 (C2 pyrimidine), 156.1 (C4 pyrimidine), 55.3 (OCH3).
Alternative Synthetic Routes
One-Pot Sequential Coupling
A patent-disclosed method (EP4212522A1) utilizes a one-pot strategy with Pd(OAc)2/Xantphos catalysis for simultaneous piperazine coupling and ether formation, reducing steps and improving atom economy.
Advantages :
-
18% reduction in solvent use
-
Total yield: 81%
-
Limitation : Requires rigorous exclusion of moisture.
Q & A
Basic: What are the optimal synthetic routes for N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrimidine core functionalization. For example:
- Step 1: Condensation of 4-chloro-6-methylpyrimidin-2-amine with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the piperazine moiety .
- Step 2: Etherification of the 4-hydroxypyrimidine intermediate with 2-chloro-N-(4-methoxyphenyl)acetamide using NaH as a base in THF at reflux .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and structural validation by ¹H/¹³C NMR and HRMS .
Critical Parameters:
- Solvent choice (DMF for nucleophilic substitution; THF for etherification).
- Temperature control to avoid decomposition of the piperazine intermediate .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:
- NMR Spectroscopy: ¹H NMR confirms the presence of the methoxyphenyl group (δ ~3.7 ppm for OCH₃) and piperazine protons (δ ~2.5–3.5 ppm) .
- HPLC: Purity assessment (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
- Mass Spectrometry: HRMS (ESI+) to verify molecular ion [M+H]⁺ matching the theoretical mass .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. To address this:
- Standardized Assays: Reproduce activity tests under controlled conditions (e.g., ATP-based kinase inhibition assays at fixed ATP concentrations) .
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., de-methylated or oxidized derivatives) that may interfere with bioactivity .
- Comparative Studies: Benchmark against structurally related analogs (e.g., pyrimidin-4-yloxy derivatives with varying substituents) to isolate structure-activity relationships (SAR) .
Advanced: How can computational methods predict the compound’s target selectivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or Aurora kinases) based on the pyrimidine core’s ATP-binding affinity .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å for the piperazine moiety in solvent) .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond donors from the acetamide group) using Schrödinger’s Phase .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the acetamide group under acidic/basic conditions or oxidation of the methoxyphenyl ring .
- Storage Conditions:
- Temperature: –20°C in amber vials to prevent light-induced degradation.
- Solvent: Lyophilized form or dissolved in anhydrous DMSO (with desiccant) .
Advanced: How to design SAR studies for optimizing pharmacokinetic properties?
Methodological Answer:
- LogP Optimization: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the phenylpiperazine moiety to reduce LogP from ~3.5 to <2.5 .
- Metabolic Stability: Assess CYP450 interactions using human liver microsomes; modify the methoxyphenyl group to block demethylation .
- Permeability: Caco-2 cell assays to evaluate intestinal absorption; methyl or fluorine substitutions on the pyrimidine ring may enhance permeability .
Basic: What analytical techniques quantify the compound in biological matrices?
Methodological Answer:
- LC-MS/MS: MRM mode with transitions specific to the molecular ion (e.g., m/z 450 → 123 for quantification in plasma) .
- Sample Preparation: Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup .
- Validation Parameters: Linearity (R² > 0.99), LOD (1 ng/mL), and recovery (>85%) per FDA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
